3-Nitrophenyl isocyanate
Overview
Description
3-Nitrophenyl isocyanate: is an organic compound with the molecular formula C7H4N2O3 . It is characterized by the presence of a nitro group (-NO2) and an isocyanate group (-NCO) attached to a benzene ring. This compound is a yellow crystalline solid with a melting point of approximately 51-54°C . It is commonly used in chemical synthesis studies due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrophenyl isocyanate can be synthesized through several methods, including:
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Phosgenation of 3-Nitroaniline: This method involves the reaction of 3-nitroaniline with phosgene (COCl2) to produce this compound. The reaction proceeds via the formation of a carbamoyl chloride intermediate . [ \text{3-Nitroaniline} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} ]
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Curtius Rearrangement: This method involves the thermal decomposition of 3-nitrobenzoyl azide to form this compound and nitrogen gas . [ \text{3-Nitrobenzoyl azide} \rightarrow \text{this compound} + \text{N}_2 ]
Industrial Production Methods: Industrial production of this compound typically involves the phosgenation method due to its efficiency and scalability. The reaction is carried out in a controlled environment to handle the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenyl isocyanate undergoes various chemical reactions, including:
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Nucleophilic Addition: It reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively . [ \text{R-OH} + \text{this compound} \rightarrow \text{R-OC(O)NH-3-Nitrophenyl} ]
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Substitution Reactions: It can undergo substitution reactions where the nitro group is replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Alcohols: React with this compound to form urethanes.
Amines: React to form ureas.
Water: Reacts to form carbamic acids.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
3-Nitrophenyl isocyanate is used in various scientific research applications, including:
Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: It is used in the production of polymers and coatings due to its reactivity with nucleophiles.
Mechanism of Action
The mechanism of action of 3-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is utilized in various chemical synthesis processes to form urethanes, ureas, and carbamic acids .
Comparison with Similar Compounds
- 2-Nitrophenyl isocyanate
- 4-Nitrophenyl isocyanate
- Phenyl isocyanate
Comparison: 3-Nitrophenyl isocyanate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-nitrophenyl isocyanate and 4-nitrophenyl isocyanate, the 3-nitro position provides different steric and electronic effects, making it suitable for specific applications in chemical synthesis .
Properties
IUPAC Name |
1-isocyanato-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGYTMCNVMFAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062976 | |
Record name | Benzene, 1-isocyanato-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3320-87-4 | |
Record name | 3-Nitrophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3320-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-isocyanato-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrophenyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-isocyanato-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-isocyanato-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 3-Nitrophenyl isocyanate that have been investigated using computational chemistry?
A1: [] Researchers have utilized both ab initio and Density Functional Theory (DFT) methods, specifically the RHF/6-311G and B3LYP/6-311G levels of theory, to calculate the electronic energy, optimized geometry, and harmonic vibrational spectra of molecules containing the this compound structure. These calculations accurately predicted the vibrational frequencies associated with the methyl, nitro, and isocyanate groups within these molecules. Furthermore, the computations helped in assigning low-frequency vibrations to out-of-plane, wagging, and torsional movements of these functional groups. This detailed structural analysis provides valuable insights for understanding the reactivity and potential applications of these compounds.
Q2: How does this compound react differently with N,N′-diamidocarbenes (DACs) compared to N-heterocyclic carbenes (NHCs)?
A2: [] this compound exhibits distinct reactivity patterns with DACs and NHCs. When two equivalents of this compound react with a DAC, the resulting product is an iminooxazolidinone, deviating from the expected hydantoin formation observed with NHCs. This difference in reactivity highlights the unique nature of DACs compared to NHCs and their potential in generating diverse chemical scaffolds.
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